4-Fluoro-1,2-dimethoxybenzene

Description

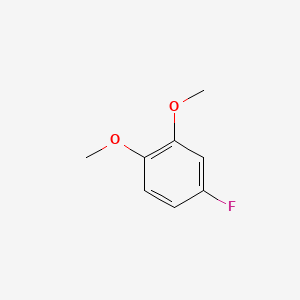

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-1,2-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO2/c1-10-7-4-3-6(9)5-8(7)11-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAGKHJDZYJFWSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20343981 | |

| Record name | 4-Fluoroveratrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

398-62-9 | |

| Record name | 4-Fluoroveratrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoro-1,2-dimethoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 4-Fluoro-1,2-dimethoxybenzene

An In-Depth Technical Guide to the Physicochemical Properties of 4-Fluoro-1,2-dimethoxybenzene

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Fluoro-1,2-dimethoxybenzene, a versatile aromatic compound of significant interest to researchers and professionals in organic synthesis, drug development, and materials science. By delving into its core physicochemical properties, spectroscopic signature, and functional implications, this document serves as a critical resource for its effective application.

Strategic Importance in Chemical Synthesis

4-Fluoro-1,2-dimethoxybenzene, also known as 4-Fluoroveratrole, is a key substituted benzene derivative.[1][2][3] Its utility stems from the unique interplay of its constituent functional groups: a fluorine atom and two adjacent methoxy groups. The fluorine atom, with its high electronegativity, significantly alters the electronic properties of the aromatic ring, enhancing reactivity and often improving metabolic stability in drug candidates.[1][2][3][4][5] Concurrently, the methoxy groups can improve solubility and bioavailability, crucial parameters in pharmaceutical development.[1][2][3] This combination makes it a valuable building block for creating more complex molecules with tailored properties for pharmaceuticals, agrochemicals, and advanced materials.[1][2][3]

Core Physicochemical & Structural Properties

The fundamental properties of a compound dictate its behavior in both chemical reactions and biological systems. The data for 4-Fluoro-1,2-dimethoxybenzene is summarized below, providing a foundational understanding for its handling, application, and characterization.

| Property | Value | Source(s) |

| IUPAC Name | 4-fluoro-1,2-dimethoxybenzene | [6][7][8][9][10] |

| Synonyms | 4-Fluoroveratrole, 1,2-Dimethoxy-4-fluorobenzene | [1][8][9][11] |

| CAS Number | 398-62-9 | [1][2][3][6][8][9][11] |

| Molecular Formula | C₈H₉FO₂ | [1][2][3][6][8][9] |

| Molecular Weight | 156.16 g/mol | [1][2][3][8][9] |

| Appearance | Colorless to pale yellow, orange, or green clear liquid | [1][2][3][7][11] |

| Boiling Point | 123 °C at 45 mmHg (~60 mbar) | [1][2][3][10][11] |

| Density | ~1.171 - 1.19 g/mL | [1][2][3][10] |

| Refractive Index (n20/D) | ~1.508 - 1.512 | [1][2][3][6][7][11] |

| Flash Point | 91 °C (195 °F) | [10][11] |

| Water Solubility | 0.079 g/L at 25°C (Slightly soluble) | [8][10] |

| SMILES | COC1=C(C=C(C=C1)F)OC | [6][7][8][9][10] |

| InChI Key | DAGKHJDZYJFWSO-UHFFFAOYSA-N | [6][7][8][9][10] |

The Functional Impact of Fluorine in Drug Design

The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry. In 4-Fluoro-1,2-dimethoxybenzene, the fluorine atom is not merely a structural component but a functional modulator that imparts desirable properties to potential drug molecules.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Placing a fluorine atom on an aromatic ring can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes, a process that would otherwise lead to rapid drug clearance.[4] This enhances the molecule's half-life and bioavailability.

-

Lipophilicity & Permeability: Fluorine substitution increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and the blood-brain barrier.[4][5] This is a critical factor for drugs targeting the central nervous system or requiring intracellular access.

-

Target Binding Affinity: The electronegativity of fluorine can alter the electronic distribution of the molecule, leading to more favorable interactions (e.g., hydrogen bonds, dipole-dipole) with the target protein or enzyme, thereby increasing potency.[5]

The methoxy groups complement these effects by enhancing aqueous solubility, which is essential for drug formulation and absorption.[1][2][3]

Caption: Influence of functional groups on molecular properties.

Analytical Characterization & Experimental Protocols

Rigorous analytical validation is paramount for ensuring the identity, purity, and structural integrity of a chemical intermediate.

Spectroscopic Signature

Spectroscopic analysis provides a definitive fingerprint for 4-Fluoro-1,2-dimethoxybenzene.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is used to confirm the proton environment. The spectrum for this compound would characteristically show signals for the two distinct methoxy groups and the three aromatic protons, with splitting patterns influenced by the fluorine atom.[12] ¹³C NMR provides information on the carbon skeleton.[9]

-

Infrared (IR) Spectroscopy : IR spectroscopy is useful for identifying the presence of key functional groups, such as C-O ether linkages and C-F bonds.[9]

-

Mass Spectrometry (MS) : Typically coupled with Gas Chromatography (GC-MS), this technique confirms the molecular weight (156.16 g/mol ) and provides a fragmentation pattern that serves as a structural fingerprint.[9]

Protocol: Purity Assessment by Gas Chromatography (GC)

The purity of 4-Fluoro-1,2-dimethoxybenzene is commonly stated as ≥97% (GC), underscoring the importance of this method.[1][2][3][11]

Causality: GC is the chosen method due to the compound's volatility and thermal stability. It separates the target compound from any volatile impurities based on their differential partitioning between a stationary phase (the column) and a mobile phase (an inert gas).

Methodology:

-

Sample Preparation: Prepare a dilute solution of 4-Fluoro-1,2-dimethoxybenzene (~1 mg/mL) in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

-

Instrument Setup:

-

Column: A non-polar capillary column (e.g., DB-5 or HP-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating aromatic compounds.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

-

Injector: Set to 250°C with a split ratio (e.g., 50:1) to prevent column overloading.

-

Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes. This temperature gradient ensures the separation of components with different boiling points.

-

Detector: A Flame Ionization Detector (FID) set at 280°C provides high sensitivity for organic compounds.

-

-

Data Analysis: The purity is calculated by integrating the area of all peaks in the chromatogram. The percentage purity is the area of the main peak divided by the total area of all peaks.

Caption: Workflow for GC-based purity determination.

Applications & Synthetic Utility

4-Fluoro-1,2-dimethoxybenzene is not an end-product but a critical starting material or intermediate.[1][2][3]

-

Pharmaceuticals: It serves as a precursor in the synthesis of novel therapeutic agents, with reported potential in developing anti-inflammatory and anti-cancer drugs.[1][2][3]

-

Agrochemicals: The compound is used to formulate more effective and selective pest control agents.[1]

-

Materials Science: It is employed in creating specialized polymers and materials with enhanced thermal stability and chemical resistance.[1]

-

Organic Synthesis: As a versatile building block, it facilitates the construction of complex organic molecules through reactions like nitration or bromination, which can then be further elaborated.[1][13][14]

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when working with any chemical reagent.

| Safety Aspect | Guideline | Source(s) |

| GHS Hazards | Combustible liquid. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | [9][15] |

| Handling | Use in a well-ventilated area. Wear protective gloves, safety goggles, and lab coat. Avoid breathing vapors or mists. | [15][16] |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from oxidizing agents. | [10][11][16] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. | [15] |

| First Aid (Skin) | Wash with plenty of soap and water. If irritation occurs, seek medical advice. | [15] |

Conclusion

4-Fluoro-1,2-dimethoxybenzene is a strategically important chemical intermediate whose value is defined by the synergistic effects of its fluorine and methoxy substituents. Its well-defined physicochemical properties, combined with its utility in modulating the characteristics of larger molecules, solidify its role as an essential tool for chemists in pharmaceutical, agrochemical, and materials research. A thorough understanding of its properties, analytical profile, and safety requirements is the foundation for leveraging its full potential in innovative scientific development.

References

-

4-Fluoro-1,2-dimethoxybenzene - Chem-Impex.

-

4-Fluoro-1,2-dimethoxybenzene 398-62-9 | Tokyo Chemical Industry Co., Ltd.(APAC).

-

4-Fluoro-1,2-dimetoxibenceno - Chem-Impex.

-

4-Fluoro-1,2-dimethoxybenzene, 98% 5 g | Buy Online | Thermo Scientific Chemicals.

-

Synthesis of 4-fluoro-1,2-dimethoxybenzene - PrepChem.com.

-

4-Fluoro-1,2-dimethoxybenzene, 98% 25 g | Buy Online | Thermo Scientific Chemicals.

-

4-Fluoro-1,2-diméthoxybenzène - Chem-Impex.

-

1,2-DIMETHOXY-4-FLUOROBENZENE(398-62-9) 1H NMR spectrum - ChemicalBook.

-

4-Fluoro-1,2-dimethoxybenzene, 98% | Fisher Scientific.

-

4-Fluoro-1,2-dimethoxybenzene | C8H9FO2 | CID 593640 - PubChem.

-

SAFETY DATA SHEET - Fisher Scientific.

-

4-Fluoro-1,2-dimethoxybenzene, 98% 5 g | Buy Online | Thermo Scientific Chemicals.

-

SAFETY DATA SHEET - Fisher Scientific.

-

1-Fluoro-2,5-dimethoxy-4-nitrobenzene - MDPI.

-

Fluorine in drug discovery: Role, design and case studies.

-

4-Fluoro-1,2-dimethoxybenzene, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com.

-

Tactical Applications of Fluorine in Drug Design and Development - ResearchGate.

-

5400-65-7(4-fluoro-1-(4-fluoro-2-methoxy-phenyl)-2-methoxy-benzene) Product Description.

-

1,2-Dimethoxybenzene | 91-16-7 - ChemicalBook.

-

Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design - ResearchGate.

-

Pentafluorobenzene: Promising Applications in Diagnostics and Therapeutics - PubMed.

-

1-Fluoro-2,4-dimethoxybenzene 97 17715-70-7 - Sigma-Aldrich.

-

Showing Compound 1,2-Dimethoxybenzene (FDB008865) - FooDB.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. researchgate.net [researchgate.net]

- 6. A17936.06 [thermofisher.com]

- 7. 4-Fluoro-1,2-dimethoxybenzene, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. 4-Fluoro-1,2-dimethoxybenzene, 98% | Fisher Scientific [fishersci.ca]

- 9. 4-Fluoro-1,2-dimethoxybenzene | C8H9FO2 | CID 593640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-Fluoro-1,2-dimethoxybenzene, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. 4-Fluoro-1,2-dimethoxybenzene | 398-62-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 12. 1,2-DIMETHOXY-4-FLUOROBENZENE(398-62-9) 1H NMR spectrum [chemicalbook.com]

- 13. mdpi.com [mdpi.com]

- 14. 1,2-Dimethoxybenzene | 91-16-7 [chemicalbook.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

synthesis and characterization of 4-Fluoroveratrole

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Fluoroveratrole

Abstract

This technical guide provides a comprehensive overview of the (4-Fluoro-1,2-dimethoxybenzene), a valuable fluorinated building block in medicinal chemistry and drug discovery. The strategic introduction of fluorine into bioactive molecules can significantly enhance pharmacological properties, including metabolic stability and binding affinity.[1][2][3] This document details a robust and reliable synthetic protocol via the Balz-Schiemann reaction, chosen for its efficiency and control over regiochemistry. It offers a causality-driven explanation of the experimental choices, a step-by-step methodology, and a thorough guide to the analytical characterization of the final product using modern spectroscopic techniques, including NMR, IR, and Mass Spectrometry. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation and validation of 4-Fluoroveratrole.

Introduction: The Strategic Value of 4-Fluoroveratrole

The incorporation of fluorine into organic molecules is a cornerstone of modern drug design.[4][5] The unique properties of the fluorine atom—high electronegativity, small steric footprint similar to hydrogen, and the strength of the carbon-fluorine bond—allow medicinal chemists to fine-tune the physicochemical and pharmacokinetic profiles of drug candidates.[2][6] Strategic fluorination can block sites of metabolic oxidation, modulate the pKa of nearby functional groups, and enhance membrane permeability, ultimately improving a drug's efficacy and bioavailability.[3][7]

4-Fluoroveratrole emerges as a particularly important intermediate in this context. It combines the fluorinated aromatic motif with the veratrole (1,2-dimethoxybenzene) scaffold, a structural unit present in numerous natural products and pharmaceuticals. Its synthesis provides a direct route to novel fluorinated analogues of existing compounds, enabling the exploration of structure-activity relationships (SAR) and the development of next-generation therapeutics.[8]

Synthesis of 4-Fluoroveratrole

Rationale for Synthetic Route Selection

Several methods exist for the formation of aryl-fluoride bonds, but not all are suitable for an electron-rich substrate like veratrole.

-

Direct Electrophilic Fluorination: While conceptually simple, the direct fluorination of veratrole with electrophilic reagents (e.g., Selectfluor®) can be problematic. The two methoxy groups are strongly activating, leading to potential issues with regioselectivity and over-fluorination. Furthermore, some electrophilic fluorinating agents can lead to undesired side reactions, such as amination, with highly activated aromatic systems.[6]

-

Nucleophilic Aromatic Substitution (SNAr): The SNAr mechanism requires the aromatic ring to be electron-deficient, typically achieved by the presence of strong electron-withdrawing groups (like nitro groups) ortho or para to the leaving group.[9][10][11] Veratrole, being electron-rich, is not a suitable substrate for classical SNAr reactions. While modern methods using photoredox catalysis can fluorinate unactivated arenes, they require specialized setups.[12]

Given these constraints, the Balz-Schiemann reaction stands out as the most reliable and field-proven method for this specific transformation.[13][14] This pathway begins with the readily available 4-aminoveratrole, converting it to a diazonium salt, which then undergoes thermal decomposition to yield the desired 4-Fluoroveratrole with excellent regiochemical control.[8][15]

Reaction Mechanism: The Balz-Schiemann Reaction

The Balz-Schiemann reaction proceeds through two primary stages:

-

Diazotization: The primary aromatic amine (4-aminoveratrole) is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt. This is then precipitated by adding a non-nucleophilic counter-ion, typically tetrafluoroborate (BF₄⁻) from fluoroboric acid.

-

Thermal Decomposition: The isolated aryldiazonium tetrafluoroborate salt is gently heated. It decomposes to release nitrogen gas (N₂) and boron trifluoride (BF₃), while the fluoride from the BF₄⁻ counter-ion attacks the resulting aryl cation to form the final aryl fluoride product.[13][14]

Step 1: Diazotization

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 4-aminoveratrole (1.0 eq).

-

Cool the flask in an ice-salt bath to 0°C.

-

Slowly add a 48% aqueous solution of fluoroboric acid (HBF₄, 2.5 eq) while stirring, ensuring the internal temperature does not exceed 5°C. Stir until a homogeneous slurry is formed.

Step 2: Formation of Diazonium Tetrafluoroborate

-

Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the amine slurry from Step 1 over 30-45 minutes. Causality: A slow addition rate is critical to control the exotherm of the diazotization reaction and prevent the decomposition of the unstable nitrous acid and diazonium salt.

-

After the addition is complete, stir the resulting mixture for an additional 30 minutes at 0-5°C. A thick precipitate of 4-methoxybenzenediazonium tetrafluoroborate should form.

Step 3: Isolation of the Intermediate

-

Collect the precipitated diazonium salt by vacuum filtration using a Büchner funnel.

-

Wash the filter cake sequentially with a small amount of cold water, then cold methanol, and finally cold diethyl ether to remove residual acid and water.

-

Dry the salt under vacuum for several hours. Trustworthiness: The salt must be completely dry before proceeding, as residual water can interfere with the decomposition and lead to phenol byproducts.

Step 4: Thermal Decomposition and Purification

-

Place the dry, crystalline diazonium salt in a flask equipped for vacuum distillation.

-

Gently and carefully heat the salt under vacuum. The solid will begin to decompose, evolving nitrogen gas and boron trifluoride. Causality: The decomposition should be controlled to avoid a runaway reaction. The product, 4-Fluoroveratrole, will distill as a colorless to pale yellow oil.

-

The crude product can be further purified by silica gel column chromatography using a hexane/ethyl acetate solvent system to yield the final product with high purity.

Materials and Reagents

| Reagent | CAS No. | Formula | Mol. Weight ( g/mol ) |

| 4-Aminoveratrole | 6315-89-5 | C₈H₁₁NO₂ | 153.18 |

| Fluoroboric Acid (48% aq.) | 16872-11-0 | HBF₄ | 87.81 |

| Sodium Nitrite | 7632-00-0 | NaNO₂ | 69.00 |

| Diethyl Ether | 60-29-7 | C₄H₁₀O | 74.12 |

| Hexane | 110-54-3 | C₆H₁₄ | 86.18 |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 |

Characterization and Data Analysis

Unambiguous characterization is essential to confirm the identity and purity of the synthesized 4-Fluoroveratrole.

Physical and Spectroscopic Properties

| Property | Value |

| Molecular Formula | C₈H₉FO₂ |

| Molecular Weight | 156.16 g/mol [16][17][18] |

| Appearance | Colorless to pale yellow liquid/solid |

| CAS Registry Number | 398-62-9 [16] |

| Purity (Typical) | >97% [16] |

Spectroscopic Interpretation

The following data represent typical values obtained for 4-Fluoroveratrole and serve as a benchmark for validation.

| Technique | Expected Observations |

| ¹H NMR (CDCl₃) | δ ~6.8-7.0 ppm (m, 3H, Ar-H), δ ~3.8-3.9 ppm (s, 6H, 2 x -OCH₃) |

| ¹³C NMR (CDCl₃) | δ ~152 ppm (d, ¹JCF ≈ 245 Hz, C-F), δ ~149 ppm (s, C-O), δ ~144 ppm (s, C-O), δ ~117 ppm (d, ²JCF ≈ 20 Hz, Ar-C), δ ~112 ppm (d, ²JCF ≈ 8 Hz, Ar-C), δ ~102 ppm (d, ³JCF ≈ 2 Hz, Ar-C), δ ~56 ppm (s, 2 x -OCH₃) [16] |

| IR Spectroscopy | ~1250-1050 cm⁻¹ (strong, C-F stretch), ~1280-1200 cm⁻¹ (strong, Ar-O stretch), ~3000-2850 cm⁻¹ (C-H stretch) |

| Mass Spec. (EI) | m/z = 156 (M⁺, Molecular Ion Peak) [16] |

-

¹H NMR Analysis: The proton spectrum is characterized by a complex multiplet for the three aromatic protons and two distinct singlets for the two methoxy groups. The complexity in the aromatic region arises from both H-H and H-F coupling.

-

¹³C NMR Analysis: This is the most definitive technique. The carbon directly attached to the fluorine atom exhibits a large doublet with a coupling constant (¹JCF) of approximately 245 Hz. The adjacent carbons also show smaller C-F couplings (²JCF, ³JCF), providing conclusive evidence of the fluorine's position. [16]* IR Spectroscopy: The presence of a strong absorption band in the 1250-1050 cm⁻¹ region is characteristic of the C-F bond stretch, while strong bands for the aryl ether C-O stretches confirm the veratrole backbone.

-

Mass Spectrometry: The electron impact mass spectrum will show a clear molecular ion peak (M⁺) at m/z = 156, corresponding to the molecular weight of the compound. [16]

Safety Precautions

Chemical synthesis requires strict adherence to safety protocols. The synthesis of 4-Fluoroveratrole involves several hazards that must be managed.

-

Fluoroboric Acid (HBF₄): Highly corrosive and toxic. It can cause severe burns upon skin contact. Always handle in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. [19][20]* Diazonium Salts: Aryldiazonium salts are thermally unstable and can be explosive, especially when completely dry. [21]Never scrape or subject the dry salt to shock. Handle with care and perform the thermal decomposition step behind a blast shield.

-

Solvents: Diethyl ether is extremely flammable. Hexane and ethyl acetate are also flammable. Ensure all operations are performed away from ignition sources in a well-ventilated area or fume hood.

Conclusion

This guide has detailed a reliable and well-vetted protocol for the synthesis of 4-Fluoroveratrole via the Balz-Schiemann reaction. By providing a rationale for the chosen synthetic route and a thorough breakdown of the characterization data, this document serves as a practical resource for researchers. The successful synthesis and purification of 4-Fluoroveratrole provide access to a key fluorinated building block, enabling further innovation in the field of drug discovery and development.

References

-

Kirk, K. L., et al. (1979). An improved synthesis of 4-fluoroveratrole. Efficient route to 6-fluoroveratraldehyde and 6-fluoro-D,L-DOPA. The Journal of Organic Chemistry. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Preparation of Aryl Fluorides, Part 1: Electrophilic Fluorination. YouTube. Available at: [Link]

-

Wiley-VCH GmbH. (2021-2026). 4-Fluoroveratrole - Optional[13C NMR] - Spectrum. SpectraBase. Available at: [Link]

-

Céondo GmbH. (2010-2023). Chemical Properties of 4-Fluoroveratrole (CAS 398-62-9). Cheméo. Available at: [Link]

-

Ladd, D. L., Gaitanopoulos, D., & Weinstock, J. (1985). A New Synthesis of 3-Fluoroveratrole and 2-Fluoro-3, 4-Dimethoxybenzaldehyde. Synthetic Communications. Available at: [Link]

-

Ladd, D. L., Gaitanopoulos, D., & Weinstock, J. (1985). Experimental details for A New Synthesis of 3-Fluoroveratrole and 2-Fluoro-3, 4-Dimethoxybenzaldehyde. Synthetic Communications. Available at: [Link]

-

Science.gov. (n.d.). aromatic nucleophilic substitution: Topics. Available at: [Link]

-

Wikipedia. (n.d.). Balz–Schiemann reaction. Available at: [Link]

-

Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism. Available at: [Link]

-

Cole, D. E., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PubMed Central. Available at: [Link]

-

Ley, S. V. Research Group. (n.d.). Fluorination Reactions. University of Cambridge. Available at: [Link]

-

Chad's Prep. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS). YouTube. Available at: [Link]

-

Al-Khafaji, Y. T. (2018). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry. Available at: [Link]

-

Khan Academy. (2018). Nucleophilic Aromatic Substitution. YouTube. Available at: [Link]

-

Mlostoń, G., et al. (2020). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. National Institutes of Health. Available at: [Link]

-

Kumar, P., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. Available at: [Link]

-

ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. Available at: [Link]

-

Lowe, J. T. (2017). Tactical Applications of Fluorine in Drug Design and Development. ResearchGate. Available at: [Link]

-

Li, Y., et al. (2021). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. PubMed Central. Available at: [Link]

-

Plastics Europe. (2023). Guide for the Safe Handling of Fluoropolymer Resins. Available at: [Link]

-

Clark, D. (2021). Making Fluorination Chemistry Safer and Easier. Charles River Laboratories Eureka Blog. Available at: [Link]

-

Riabova, V., et al. (2012). Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. PubMed Central. Available at: [Link]

-

Singh, R., et al. (2022). Target-based drug discovery: Applications of fluorescence techniques in high throughput and fragment-based screening. National Institutes of Health. Available at: [Link]

-

ResearchGate. (2023). Fluorine in drug discovery: Role, design and case studies. Available at: [Link]

-

Liu, J., et al. (2020). Continuous-flow double diazotization for the synthesis of m-difluorobenzene via Balz-Schiemann reaction. Semantic Scholar. Available at: [Link]

-

ResearchGate. (2022). Removal of amino in anilines through diazonium salt-based reactions. Available at: [Link]

-

Abdulsattar, J. O. (2016). Exploiting the diazotization reaction of 4-aminoacetophenone for Methyldopa determination. ResearchGate. Available at: [Link]

Sources

- 1. Fluorination Reactions | Professor Steven V. Ley Research Group [ley.group.ch.cam.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. img01.pharmablock.com [img01.pharmablock.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 14. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. dev.spectrabase.com [dev.spectrabase.com]

- 17. 4-Fluoroveratrole (CAS 398-62-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 18. scbt.com [scbt.com]

- 19. fluoropolymers.eu [fluoropolymers.eu]

- 20. criver.com [criver.com]

- 21. Continuous-flow double diazotization for the synthesis of m-difluorobenzene via Balz-Schiemann reaction | Semantic Scholar [semanticscholar.org]

CAS number 398-62-9 properties and hazards

An In-Depth Technical Guide to 4-Fluoro-1,2-dimethoxybenzene (CAS 398-62-9)

Introduction: Defining the Subject

This technical guide provides a comprehensive overview of the chemical compound associated with CAS number 398-62-9. It is important to clarify at the outset that this CAS number correctly identifies 4-Fluoro-1,2-dimethoxybenzene .[1][2] This document will delve into its chemical and physical properties, associated hazards, and detailed protocols for safe handling and application in a research and development setting. The information presented herein is curated for researchers, scientists, and drug development professionals who may utilize this compound as a laboratory chemical or in the synthesis of other substances.[1]

Physicochemical Properties

4-Fluoro-1,2-dimethoxybenzene is a combustible liquid with the molecular formula C₈H₉FO₂.[1] Its key physical and chemical properties are summarized in the table below for easy reference. Understanding these properties is fundamental to its appropriate handling, storage, and application in experimental design.

| Property | Value | Source |

| CAS Number | 398-62-9 | [1][2] |

| Molecular Formula | C₈H₉FO₂ | [1] |

| Appearance | Liquid | [1] |

| Boiling Point | 180.6°C at 760 mmHg | [1] |

| Flash Point | 92°C | [1] |

Hazard Identification and Toxicological Profile

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4-Fluoro-1,2-dimethoxybenzene is classified as a combustible liquid that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

Hazard Statements:

-

H227: Combustible liquid.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Currently, there are no specific data available regarding carcinogenicity, mutagenicity, or reproductive toxicity.[3] Therefore, as a matter of good laboratory practice, all contact should be minimized.

Safe Handling and Experimental Protocols

Given the identified hazards, stringent safety protocols must be followed when handling 4-Fluoro-1,2-dimethoxybenzene. The following sections provide detailed, step-by-step methodologies for its safe use in a laboratory setting.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is critical. The following PPE is mandatory when handling this substance:

-

Eye Protection: Safety goggles with side-shields are required to protect against splashes.[1]

-

Hand Protection: Protective gloves must be worn.[1] It is crucial to inspect gloves for any signs of degradation before use.

-

Skin and Body Protection: An impervious lab coat or clothing is necessary to prevent skin contact.[1]

-

Respiratory Protection: A suitable respirator should be used if working in an area with inadequate ventilation or when there is a risk of inhaling vapors.[1]

Storage and Handling Workflow

Proper storage and a well-defined handling workflow are essential to mitigate risks.

Caption: General laboratory workflow for handling 4-Fluoro-1,2-dimethoxybenzene.

Emergency Procedures

In the event of exposure or a spill, the following first-aid and emergency measures should be taken immediately:

-

If Inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][4]

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, consult a physician.[1][4]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1][4]

-

If Swallowed: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]

-

Spill Response: In case of a spill, ensure adequate ventilation and remove all sources of ignition. Absorb the spill with an inert material and place it in a suitable, closed container for disposal.[4]

Applications in Research and Development

4-Fluoro-1,2-dimethoxybenzene is primarily used as a laboratory chemical and in the manufacture of other substances.[1] Its fluorinated and dimethoxy-substituted benzene ring structure makes it a valuable building block in organic synthesis. The presence of the fluorine atom can be strategically utilized to modulate the electronic properties and metabolic stability of target molecules, a key consideration in drug discovery.[5]

Conclusion

4-Fluoro-1,2-dimethoxybenzene (CAS 398-62-9) is a valuable chemical intermediate with defined hazards that necessitate careful handling. By adhering to the comprehensive safety protocols outlined in this guide, researchers can safely utilize this compound in their synthetic endeavors. A thorough understanding of its properties and hazards is paramount for ensuring laboratory safety and the integrity of experimental outcomes.

References

- O'Hagan, D. (2008). Fluorine in drug discovery: Role, design and case studies. Journal of Fluorine Chemistry, 129(8), 643-652.

- Thermo Fisher Scientific. (2013). Safety data sheet.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.

Sources

reactivity of the aromatic ring in 4-Fluoro-1,2-dimethoxybenzene

An In-Depth Technical Guide to the Aromatic Ring Reactivity of 4-Fluoro-1,2-dimethoxybenzene

Abstract

4-Fluoro-1,2-dimethoxybenzene, also known as 4-Fluoroveratrole, is a key substituted aromatic intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its reactivity is governed by the complex interplay of three substituents on the benzene ring: two strongly electron-donating methoxy groups and a halogen, fluorine, which exhibits dual electronic effects. This guide provides a comprehensive analysis of the aromatic ring's reactivity, focusing on the principles of electrophilic and nucleophilic aromatic substitution. We will delve into the mechanistic underpinnings that dictate regioselectivity, provide field-proven experimental protocols, and offer insights for researchers in organic synthesis and drug development.

Molecular Structure and Electronic Properties

4-Fluoro-1,2-dimethoxybenzene (CAS 398-62-9) possesses a unique substitution pattern that is central to its chemical behavior.[1] The two methoxy (-OCH₃) groups at positions 1 and 2 are powerful activating groups. They donate electron density into the aromatic π-system via the resonance effect (+M), making the ring highly nucleophilic and susceptible to electrophilic attack.[2][3]

Conversely, the fluorine atom at position 4 exerts two opposing electronic effects:

-

Inductive Effect (-I): Due to its high electronegativity, fluorine withdraws electron density from the ring through the sigma bond, which deactivates the ring relative to benzene.[4]

-

Resonance Effect (+M): The lone pairs on the fluorine atom can be delocalized into the aromatic ring, donating electron density. This effect directs incoming electrophiles to the ortho and para positions.[5]

For fluorine, the inductive withdrawal and resonance donation effects are finely balanced, leading to a situation where the ring is generally deactivated compared to anisole, but substitution is still strongly directed to specific positions.[4][5]

Physicochemical Data Summary

A summary of key physical and chemical properties is provided below for easy reference.

| Property | Value | Reference |

| CAS Number | 398-62-9 | [1] |

| Molecular Formula | C₈H₉FO₂ | |

| Molecular Weight | 156.16 g/mol | |

| Appearance | Colorless to pale yellow liquid | [6] |

| Boiling Point | 123 °C at 45 mmHg | |

| Density | ~1.19 g/cm³ | |

| Refractive Index | 1.5080-1.5120 (at 20°C) | [6] |

| Solubility | Soluble in water (0.079 g/L at 25°C) | [7] |

Reactivity in Electrophilic Aromatic Substitution (SₑAr)

Electrophilic Aromatic Substitution (SₑAr) is the predominant reaction pathway for this electron-rich system. The central challenge and synthetic opportunity lie in predicting the regiochemical outcome.

Analysis of Directing Effects

The regioselectivity of SₑAr is determined by the positions most activated by the substituents.

-

Methoxy Groups (C1-OCH₃, C2-OCH₃): As strong +M groups, they direct incoming electrophiles to their ortho and para positions.

-

C1-OCH₃ directs to C2 (blocked), C6 (ortho), and C4 (para, blocked).

-

C2-OCH₃ directs to C1 (blocked), C3 (ortho), and C5 (para).

-

-

Fluoro Group (C4-F): As a -I, +M group, it directs ortho and para.

-

C4-F directs to C3 and C5 (ortho) and C1 (para, blocked).

-

Consensus: The directing vectors of all three substituents converge on positions C3 and C5 . The C6 position is activated by the C1-methoxy group but is meta to the fluorine, making it less electronically favored. Therefore, electrophilic attack will occur preferentially at C3 or C5. Between these two, the C5 position is generally favored as it is para to one methoxy group (C2) and ortho to the other (C1), representing a highly activated site.

A logical diagram illustrating the converging directing effects is shown below.

Caption: Converging directing effects on the 4-Fluoro-1,2-dimethoxybenzene ring.

Representative SₑAr Protocol: Nitration

Nitration introduces a nitro group (-NO₂), a powerful electron-withdrawing group that can serve as a handle for further transformations, such as reduction to an amine or activation for nucleophilic aromatic substitution. The following protocol is adapted from a validated synthesis of a structurally related compound.[8][9]

Materials:

-

4-Fluoro-1,2-dimethoxybenzene

-

Nitric acid (65-70%)

-

Ice-water bath

-

Stir plate and magnetic stir bar

-

Round-bottom flask and dropping funnel

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, cool 75 mL of nitric acid to 0 °C using an ice-water bath.

-

Slowly add 8.0 g (0.051 mol) of 4-Fluoro-1,2-dimethoxybenzene to the stirred nitric acid at a rate that maintains the internal temperature at 0 °C.

-

After the addition is complete, continue stirring the solution at 0 °C for an additional 15 minutes.

-

Pour the reaction mixture carefully onto 300 mL of crushed ice with vigorous stirring.

-

A precipitate of the product, 5-nitro-4-fluoro-1,2-dimethoxybenzene, will form.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with cold water until the filtrate is neutral.

-

Dry the product under vacuum to yield the purified nitro-derivative.

Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The identity and purity of the final product should be confirmed by analytical techniques such as NMR spectroscopy (¹H, ¹³C, ¹⁹F) and melting point analysis.

The general workflow for this synthesis is visualized below.

Caption: Experimental workflow for the nitration of 4-Fluoro-1,2-dimethoxybenzene.

Reactivity in Nucleophilic Aromatic Substitution (SₙAr)

While the electron-rich nature of the ring generally disfavors classical SₙAr, the presence of the fluorine atom provides a potential site for this reaction. Fluorine is an excellent leaving group in SₙAr reactions, a counterintuitive fact that arises because the rate-determining step is the initial attack by the nucleophile.[10] This attack is accelerated by the strong inductive electron withdrawal of the highly electronegative fluorine atom, which makes the attached carbon more electrophilic.[10]

SₙAr under Activating Conditions

For a classical SₙAr reaction to proceed, a strong electron-withdrawing group (EWG), such as a nitro group, is typically required to be positioned ortho or para to the fluorine leaving group.[11] For example, the product of the nitration reaction described above, 5-nitro-4-fluoro-1,2-dimethoxybenzene, is an excellent substrate for SₙAr. The nitro group at C5 is ortho to the fluorine at C4, providing the necessary resonance stabilization for the negatively charged Meisenheimer intermediate that forms upon nucleophilic attack.

The mechanism for this activated SₙAr is depicted below.

Caption: Mechanism of activated Nucleophilic Aromatic Substitution (SₙAr).

Modern Approaches for Unactivated Substrates

For the parent 4-Fluoro-1,2-dimethoxybenzene, which lacks a strong EWG, traditional SₙAr conditions are ineffective. However, recent advances in synthetic methodology have provided solutions. Photoredox catalysis, for instance, can enable the nucleophilic defluorination of electron-rich and unactivated fluoroarenes under mild conditions, opening new avenues for derivatization.[12] These methods proceed through a cation radical intermediate, fundamentally altering the electronics of the aromatic ring to facilitate nucleophilic attack. This represents a frontier area of research and provides a powerful tool for drug development professionals looking to perform late-stage functionalization.[12]

Safety and Handling

4-Fluoro-1,2-dimethoxybenzene is classified as a combustible liquid that causes skin and serious eye irritation.[1]

-

Handling: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames.[14]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]

Conclusion

The is a nuanced subject, dictated by a competitive interplay of electronic effects. The powerful activating and directing influence of the two methoxy groups dominates, making the molecule a prime substrate for electrophilic aromatic substitution, with a strong preference for substitution at the C5 position. While classical nucleophilic aromatic substitution is challenging due to the electron-rich nature of the ring, the fluorine atom can be displaced under activating conditions or by employing modern catalytic methods. A thorough understanding of these reactivity principles is essential for leveraging this versatile building block in the synthesis of complex, high-value molecules for the pharmaceutical and materials science industries.

References

-

PrepChem.com. (n.d.). Synthesis of 4-fluoro-1,2-dimethoxybenzene. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluoro-1,2-dimethoxybenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

-

University of St. Thomas. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects. Retrieved from [Link]

-

ChemTalk. (n.d.). Directing Effects. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

-

Cole, T. G., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. ACS Catalysis. Retrieved from [Link]

-

Smith, M. B. (2020). Concerted Nucleophilic Aromatic Substitution Reactions. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]

-

MDPI. (n.d.). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Retrieved from [Link]

-

Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2025, February 26). Nucleophilic Aromatic Substitution EXPLAINED! [Video]. YouTube. Retrieved from [Link]

-

Vanderbilt University. (n.d.). Chapter 18: Electrophilic Aromatic Substitution. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Experiment 6: Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. Retrieved from [Link]

Sources

- 1. 4-Fluoro-1,2-dimethoxybenzene | C8H9FO2 | CID 593640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. Aromatic Electrophilic Substitution [employees.csbsju.edu]

- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 6. 4-Fluoro-1,2-dimethoxybenzene, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. 4-Fluoro-1,2-dimethoxybenzene, 98% | Fisher Scientific [fishersci.ca]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. youtube.com [youtube.com]

- 11. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. fishersci.com [fishersci.com]

The Strategic Incorporation of 4-Fluoro-1,2-dimethoxybenzene in Modern Medicinal Chemistry: A Technical Guide

Foreword: The Unseen Architect – How Subtle Modifications Forge Potent Therapeutics

In the intricate world of drug discovery, the journey from a promising lead compound to a clinically effective therapeutic is often a tale of meticulous molecular engineering. It is a narrative where the addition or substitution of a single atom can dramatically alter a molecule's destiny within a biological system. This guide delves into the burgeoning role of one such molecular architect: 4-Fluoro-1,2-dimethoxybenzene. While seemingly a simple aromatic compound, its strategic deployment in medicinal chemistry has paved the way for the development of highly targeted and metabolically robust drug candidates. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, illuminating the core principles and practical applications of this versatile chemical scaffold. We will explore not just the "what" but the "why" – the causal relationships between its unique structural features and its profound impact on pharmacological activity, offering a blend of theoretical insights and field-proven applications.

Section 1: Physicochemical Profile and Synthetic Versatility of 4-Fluoro-1,2-dimethoxybenzene

4-Fluoro-1,2-dimethoxybenzene, also known as 4-fluoroveratrole, is an aromatic compound characterized by a benzene ring substituted with a fluorine atom and two adjacent methoxy groups.[1][2][3] This unique arrangement of functional groups bestows upon the molecule a distinct set of physicochemical properties that are highly advantageous in the realm of medicinal chemistry.

Table 1: Key Physicochemical Properties of 4-Fluoro-1,2-dimethoxybenzene

| Property | Value | Significance in Medicinal Chemistry |

| Molecular Formula | C₈H₉FO₂ | Provides a compact and readily modifiable scaffold. |

| Molecular Weight | 156.16 g/mol | Falls within the desired range for "rule of five" compliance, favoring good oral bioavailability. |

| Appearance | Colorless to pale yellow liquid | Indicates a stable and easily handleable compound for synthetic manipulations. |

| Boiling Point | 123 °C at 45 mmHg | Allows for purification by distillation under reduced pressure. |

| Reactivity | Enhanced by the fluorine atom | The fluorine atom's electron-withdrawing nature can influence the reactivity of the aromatic ring, while the methoxy groups are activating and ortho-, para-directing for electrophilic substitution.[1] |

| Solubility | Improved by methoxy groups | The presence of methoxy groups can enhance solubility in organic solvents commonly used in synthesis and can contribute to improved bioavailability of the final drug molecule.[1] |

The synthetic utility of 4-Fluoro-1,2-dimethoxybenzene is rooted in the interplay of its substituents. The electron-donating methoxy groups activate the benzene ring towards electrophilic aromatic substitution, primarily directing incoming electrophiles to the positions ortho to them. This predictable regioselectivity is a crucial asset for chemists aiming to build complex molecular architectures with a high degree of control.

Section 2: The Strategic Advantage of Fluorine in Drug Design

The deliberate incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with approximately 20% of all pharmaceuticals containing this unique halogen.[4] The rationale behind this trend lies in the profound and often beneficial effects of fluorine on a molecule's pharmacokinetic and pharmacodynamic properties.

Enhancing Metabolic Stability

One of the most significant contributions of fluorine in drug design is its ability to enhance metabolic stability. The carbon-fluorine (C-F) bond is exceptionally strong and not easily cleaved by metabolic enzymes, such as the cytochrome P450 family. By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, medicinal chemists can effectively "block" this site from oxidative metabolism, thereby increasing the drug's half-life and bioavailability.[4] This is a key strategy to reduce the required dosage and dosing frequency, ultimately improving patient compliance.

Modulating Physicochemical Properties

The high electronegativity of fluorine can significantly alter the electronic properties of a molecule. This can lead to:

-

Increased Binding Affinity: The introduction of fluorine can create favorable interactions with the target protein, such as hydrogen bonds or dipole-dipole interactions, leading to enhanced binding affinity and potency.

-

Altered pKa: Fluorine's electron-withdrawing nature can lower the pKa of nearby basic functional groups, which can influence a drug's absorption, distribution, and target engagement.

-

Improved Membrane Permeability: In some cases, the introduction of fluorine can increase a molecule's lipophilicity, which can facilitate its passage across biological membranes, including the blood-brain barrier.[5]

Section 3: Application in Kinase Inhibitor Development – Targeting the FGFR Signaling Pathway

A prime example of the strategic application of the 4-fluoro-1,2-dimethoxybenzene scaffold is in the development of inhibitors for Fibroblast Growth Factor Receptors (FGFRs). The FGFR signaling pathway is a crucial regulator of cell proliferation, differentiation, and angiogenesis.[6][7][8][9] Aberrant activation of this pathway through mutations, gene amplifications, or translocations is a known driver in various cancers.[6]

The FGFR Signaling Cascade: A Target for Cancer Therapy

The FGFR signaling pathway is initiated by the binding of fibroblast growth factors (FGFs) to their corresponding receptors on the cell surface. This binding event triggers receptor dimerization and autophosphorylation of the intracellular kinase domains, leading to the activation of downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[6][7][10] These pathways ultimately regulate gene expression and drive cellular processes that can contribute to tumor growth and survival.

Figure 1: Simplified schematic of the FGFR signaling pathway.

Case Study: Enhancing Metabolic Stability of FGFR Inhibitors

In a notable study focused on the discovery of potent FGFR inhibitors with a 5H-pyrrolo[2,3-b]pyrazine scaffold, researchers strategically introduced a fluorine atom onto the dimethoxybenzene ring of their lead compound.[11] The initial dimethoxybenzene-containing compounds, while potent, suffered from poor metabolic stability, primarily due to demethylation of the methoxy groups by cytochrome P450 enzymes.

The researchers hypothesized that reducing the electron density of the dimethoxybenzene ring would make it less susceptible to oxidative metabolism. By adding a fluorine atom to create a fluoro-dimethoxybenzene moiety, they successfully reduced the rate of demethylation and improved the metabolic stability of the compound.[11] This seemingly minor modification was a critical step in optimizing the pharmacokinetic profile of the inhibitor, ultimately leading to a more effective drug candidate.

Section 4: A Potential Role in Targeting Lysine Acetyltransferases (KATs)

Emerging evidence suggests that the dimethoxybenzene scaffold may also be a valuable starting point for the development of inhibitors targeting Lysine Acetyltransferases (KATs). KATs are a family of enzymes that play a crucial role in regulating gene expression by catalyzing the acetylation of lysine residues on histone and non-histone proteins.[12][13][14] Dysregulation of KAT activity is implicated in a variety of diseases, including cancer.[12]

The KAT Signaling Pathway: A Key Epigenetic Regulator

KATs, in conjunction with histone deacetylases (HDACs), maintain the dynamic balance of protein acetylation, which is a key epigenetic modification. Acetylation of histones generally leads to a more open chromatin structure, facilitating gene transcription. Conversely, deacetylation results in a more condensed chromatin state and gene silencing.

Figure 2: The role of KATs and HDACs in regulating gene expression.

Rationale for Targeting KATs with Dimethoxybenzene Derivatives

While direct evidence for the use of 4-Fluoro-1,2-dimethoxybenzene in KAT inhibitor synthesis is still emerging, the structural features of this scaffold make it an attractive starting point. The dimethoxybenzene core can serve as a versatile platform for the introduction of various functional groups that can interact with the active site of KAT enzymes. The strategic placement of the fluorine atom can further enhance binding affinity and improve metabolic stability, as demonstrated in the context of kinase inhibitors.

Section 5: Experimental Protocols – A Representative Synthetic Workflow

The following section provides a representative, step-by-step experimental protocol for the functionalization of a 4-fluoro-1,2-dimethoxybenzene core to generate a key intermediate for kinase inhibitor synthesis. This protocol is a composite based on established synthetic methodologies for similar compounds and serves as a practical guide for researchers.

Electrophilic Bromination of 4-Fluoro-1,2-dimethoxybenzene

This initial step introduces a bromine atom onto the aromatic ring, which can then serve as a handle for further cross-coupling reactions.

Materials:

-

4-Fluoro-1,2-dimethoxybenzene

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

Procedure:

-

To a solution of 4-Fluoro-1,2-dimethoxybenzene (1.0 eq) in anhydrous acetonitrile, add N-Bromosuccinimide (1.05 eq) in one portion.

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired brominated product.

Suzuki-Miyaura Cross-Coupling for Scaffold Elaboration

This powerful cross-coupling reaction allows for the formation of a carbon-carbon bond, enabling the connection of the brominated intermediate to a desired heterocyclic core.

Materials:

-

Brominated 4-fluoro-1,2-dimethoxybenzene derivative (from step 5.1)

-

Desired boronic acid or boronate ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a reaction vessel, add the brominated 4-fluoro-1,2-dimethoxybenzene derivative (1.0 eq), the boronic acid or boronate ester (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Figure 3: A representative synthetic workflow for the elaboration of the 4-fluoro-1,2-dimethoxybenzene scaffold.

Conclusion: A Versatile Building Block for Next-Generation Therapeutics

4-Fluoro-1,2-dimethoxybenzene has firmly established itself as a valuable and versatile building block in the medicinal chemist's toolbox. Its unique combination of a fluorine atom and two methoxy groups on an aromatic ring provides a powerful platform for the rational design of drug candidates with enhanced metabolic stability and potent biological activity. As demonstrated in the development of FGFR inhibitors, the strategic incorporation of this scaffold can overcome critical pharmacokinetic hurdles, transforming a promising but flawed lead into a viable therapeutic candidate. As our understanding of complex signaling pathways continues to grow, the demand for precisely engineered molecular scaffolds like 4-Fluoro-1,2-dimethoxybenzene will undoubtedly increase, paving the way for the discovery of the next generation of targeted therapies.

References

-

D. A. Vasselin, A. D. Westwell, C. S. Matthews, T. D. Bradshaw, M. F. G. Stevens. Structural studies on bioactive compounds. 40.(1) Synthesis and biological properties of fluoro-, methoxyl-, and amino-substituted 3-phenyl-4H-1-benzopyran-4-ones and a comparison of their antitumor activities with the activities of related 2-phenylbenzothiazoles. J Med Chem. 2006 Jun 29;49(13):3973-81. [Link]

-

S. Sun, A. Adejare. Fluorinated molecules as drugs and imaging agents in the CNS. Curr Top Med Chem. 2006;6(14):1457-64. [Link]

-

Multicomponent Reactions for the Synthesis of Bioactive Compounds: A Review. Curr Org Synth. 2019;16(6):855-899. [Link]

-

Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future J Pharm Sci. 2023 Apr 13;9(1):31. [Link]

-

Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application. J Hematol Oncol. 2017 Oct 23;10(1):153. [Link]

-

Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. Front Pharmacol. 2022; 13: 932724. [Link]

-

FGF/FGFR signaling pathway involved resistance in various cancer types. J Hematol Oncol. 2020 Feb 3;13(1):10. [Link]

-

Selective FGFR/FGF pathway inhibitors: inhibition strategies, clinical activities, resistance mutations, and future directions. Expert Opin Investig Drugs. 2022 Jan;31(1):53-73. [Link]

-

Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. J Enzyme Inhib Med Chem. 2021; 36(1): 1248–1259. [Link]

-

Discovery of a series of dimethoxybenzene FGFR inhibitors with 5H-pyrrolo[2,3-b]pyrazine scaffold: structure–activity relationship, crystal structural characterization and in vivo study. Acta Pharmaceutica Sinica B. 2019;9(2):351-368. [Link]

-

Discovery of a series of dimethoxybenzene FGFR inhibitors with 5 H- pyrrolo[2,3- b]pyrazine scaffold. Acta Pharm Sin B. 2019 Mar;9(2):351-368. [Link]

-

Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors. Molecules. 2016; 21(1): 69. [Link]

-

Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening. J Enzyme Inhib Med Chem. 2019; 34(1): 1599–1611. [Link]

-

Multicomponent Synthesis of Fluorine‐Containing Bioactive Compounds and Drugs. Chemistry – An Asian Journal. 2021;16(11):1399-1422. [Link]

-

1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Molbank. 2018, 2018(1), M975. [Link]

-

Fluorinated molecules as drugs and imaging agents in the CNS. Curr Top Med Chem. 2006;6(14):1457-64. [Link]

-

Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules. 2020 Jul 9;25(14):3143. [Link]

-

Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. Int J Mol Sci. 2024 Oct 30;25(21):12891. [Link]

- US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.

-

(PDF) Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. ResearchGate. [Link]

-

The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. ResearchGate. [Link]

-

Suzuki–Miyaura reactions of 3,5-dichloro-2,4,6-trifluoropyridine. ResearchGate. [Link]

-

Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. RSC Adv. 2021; 11(48): 30138–30155. [Link]

-

(PDF) 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. ResearchGate. [Link]25-dimethoxy-4-nitrobenzene)

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. A17936.06 [thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. FGF Pathway | Thermo Fisher Scientific - US [thermofisher.com]

- 11. Discovery of a series of dimethoxybenzene FGFR inhibitors with 5H-pyrrolo[2,3-b]pyrazine scaffold: structure–activity relationship, crystal structural characterization and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. KATs in Cancer: Functions and Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. KATs Off: Biomedical Insights from lysine acetyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Histone lysine acetyltransferase inhibitors: an emerging class of drugs for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Fluoro-1,2-dimethoxybenzene: A Strategic Building Block for Modern Organic Synthesis

An In-depth Technical Guide

Abstract

In the intricate tapestry of modern synthetic chemistry, particularly within pharmaceutical and materials science, the judicious selection of building blocks is paramount. 4-Fluoro-1,2-dimethoxybenzene, also known as 4-fluoroveratrole, has emerged as a synthon of considerable strategic value.[1] Its unique trifunctional substitution pattern—a fluorine atom flanked by two activating methoxy groups—creates a nuanced reactivity profile that synthetic chemists can exploit for precise molecular construction. This guide provides an in-depth exploration of the chemical behavior of 4-Fluoro-1,2-dimethoxybenzene, elucidating the principles behind its reactivity and presenting field-proven methodologies for its application in key synthetic transformations.

Core Physicochemical Properties and Reactivity Profile

4-Fluoro-1,2-dimethoxybenzene is a colorless to pale orange liquid with a molecular weight of 156.16 g/mol .[1][2] Its synthetic utility is fundamentally governed by the electronic interplay between its substituents. The two methoxy groups are powerful electron-donating groups (EDGs) that activate the aromatic ring towards electrophilic attack through resonance effects.[3] Conversely, the fluorine atom is highly electronegative, deactivating the ring inductively while also being capable of acting as a leaving group in nucleophilic aromatic substitution (SNAr) reactions.[3][4] This dichotomy of activating and deactivating influences makes 4-fluoro-1,2-dimethoxybenzene a versatile platform for constructing complex molecular architectures.[3]

Table 1: Physicochemical Properties of 4-Fluoro-1,2-dimethoxybenzene

| Property | Value | Source |

| CAS Number | 398-62-9 | [1][2] |

| Molecular Formula | C₈H₉FO₂ | [1][2] |

| Molecular Weight | 156.16 g/mol | [1] |

| Appearance | Colorless to orange to green clear liquid | [1][5] |

| Boiling Point | 123 °C / 45 mmHg | [1] |

| Density | 1.19 g/cm³ | [1] |

| Solubility | Soluble in water (0.079 g/L at 25°C) | [6] |

Key Synthetic Transformations and Methodologies

The strategic application of 4-fluoro-1,2-dimethoxybenzene is best understood through the lens of the major reaction classes it facilitates.

Electrophilic Aromatic Substitution (EAS)

The strong activating effect of the two methoxy groups renders the ring highly susceptible to electrophilic attack.[3][7] The regiochemical outcome is dictated by the cumulative directing effects of the three substituents. The methoxy groups are ortho, para-directors, while the fluorine atom is also an ortho, para-director (though deactivating). The positions ortho to the methoxy groups (C3 and C6) and ortho to the fluorine (C3 and C5) are the most likely sites of substitution. Steric hindrance and the powerful activation by the methoxy groups often favor substitution at the C5 position.

Experimental Protocol: Friedel-Crafts Acylation of 4-Fluoro-1,2-dimethoxybenzene

This protocol describes a representative Friedel-Crafts acylation to install a benzoyl group, a common precursor to more complex functionalities.

-

Objective: To synthesize (2-fluoro-4,5-dimethoxyphenyl)(phenyl)methanone.

-

Step 1: Setup and Inert Atmosphere: A 250 mL three-necked, round-bottom flask is flame-dried under vacuum and allowed to cool under a positive pressure of dry nitrogen. The flask is equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser with a nitrogen inlet.

-

Step 2: Reagent Charging: The flask is charged with anhydrous aluminum chloride (AlCl₃, 1.2 eq.) and placed in an ice-water bath. Anhydrous dichloromethane (DCM, 100 mL) is added, followed by the slow addition of 4-Fluoro-1,2-dimethoxybenzene (1.0 eq.).

-

Step 3: Addition of Acylating Agent: Benzoyl chloride (1.1 eq.) dissolved in 20 mL of anhydrous DCM is added dropwise from the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

-

Causality: This slow, cold addition is crucial to control the exothermic reaction and prevent side reactions, such as di-acylation or polymerization.

-

-

Step 4: Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The reaction is stirred for 4-8 hours and monitored for completion by Thin Layer Chromatography (TLC).

-

Step 5: Quenching and Work-up: The reaction mixture is slowly and carefully poured into a beaker containing 200 g of crushed ice and 50 mL of concentrated HCl.

-

Causality: The acidic ice-water quench serves two purposes: it hydrolyzes the aluminum chloride catalyst and decomposes the aluminum-ketone complex, liberating the product.

-

-

Step 6: Extraction and Purification: The mixture is transferred to a separatory funnel, and the organic layer is collected. The aqueous layer is extracted twice more with DCM. The combined organic layers are washed with saturated sodium bicarbonate solution, then with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure ketone.

Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful C-H functionalization technique where a directing metalation group (DMG) guides a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position.[8][9] The methoxy groups in 4-fluoro-1,2-dimethoxybenzene can serve as effective DMGs, enabling highly regioselective lithiation.[8][9] This generates a potent nucleophilic aryllithium species that can be trapped with various electrophiles.

Caption: Workflow for Directed ortho-Metalation of 4-Fluoro-1,2-dimethoxybenzene.

-

Trustworthiness: The success of a DoM protocol relies on stringent control of reaction conditions. The use of anhydrous solvents and reagents under an inert atmosphere is non-negotiable. The extremely low temperature (-78 °C) is required to prevent decomposition of the aryllithium intermediate and to avoid side reactions, such as metal-halogen exchange or attack on the solvent. The regioselectivity is validated by spectroscopic analysis (NMR) of the final product.

Nucleophilic Aromatic Substitution (SNAr)

The C-F bond, while typically strong, can be displaced by a nucleophile if the aromatic ring is sufficiently electron-poor.[4][10][11] While 4-fluoro-1,2-dimethoxybenzene itself is electron-rich and unreactive in SNAr, the introduction of a strong electron-withdrawing group (EWG), such as a nitro or cyano group, dramatically activates the ring for this transformation.[4][12] The fluorine is an excellent leaving group in this context, often better than other halogens, because its high electronegativity strongly polarizes the carbon-halogen bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack.[11]

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions

4-Fluoro-1,2-dimethoxybenzene is a valuable precursor for cross-coupling reactions, a cornerstone of modern C-C and C-heteroatom bond formation.[13][14] While the C-F bond itself is generally unreactive towards standard Pd-catalyzed cross-coupling, the molecule can be readily converted into a suitable coupling partner. For example, following a DoM protocol, the resulting aryllithium can be converted to an arylboronic ester, which is an excellent substrate for Suzuki-Miyaura cross-coupling.[13] This two-step sequence allows the 4-fluoro-1,2-dimethoxybenzene core to be connected to a vast array of other aromatic, heteroaromatic, or vinyl groups.

Applications in Drug Discovery and Advanced Materials

The unique substitution pattern of 4-fluoro-1,2-dimethoxybenzene makes it a desirable building block in several high-value applications:

-

Pharmaceutical Development: The fluoroveratrole moiety is found in numerous biologically active molecules. The fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism, while the methoxy groups can improve solubility and provide hydrogen bond accepting points for target engagement.[1][3] It serves as a key intermediate in the synthesis of potential anti-inflammatory and anti-cancer drugs.[1] For instance, chalcones derived from this scaffold have been investigated as anti-invasive agents for cancer therapy.[15]

-

Materials Science: The incorporation of fluorinated aromatic units can impart desirable properties to polymers and other advanced materials, such as improved thermal stability and chemical resistance.[1][16]

Conclusion

4-Fluoro-1,2-dimethoxybenzene is far more than a simple aromatic compound; it is a sophisticated synthetic tool. Its value lies in the predictable and controllable reactivity imparted by its unique arrangement of substituents. By understanding the principles of electrophilic substitution, directed metalation, and its potential for cross-coupling, researchers can leverage this building block to streamline the synthesis of complex and high-value molecules. The methodologies outlined in this guide provide a robust foundation for chemists in both academic and industrial settings to unlock the full potential of this versatile synthon, accelerating innovation in drug discovery and materials science.

References

-

Title: Synthesis of 4-fluoro-1,2-dimethoxybenzene - PrepChem.com Source: PrepChem.com URL: [Link]

-

Title: Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst - ACG Publications Source: ACG Publications URL: [Link]

-

Title: Directed ortho metalation - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds - MDPI Source: MDPI URL: [Link]

-

Title: Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC - PubMed Central Source: National Center for Biotechnology Information URL: [Link]

-

Title: 1,2-Dimethoxybenzene - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Concerted Nucleophilic Aromatic Substitution Reactions - Semantic Scholar Source: Semantic Scholar URL: [Link]

-

Title: Nucleophilic Aromatic Substitution - YouTube Source: Professor Dave Explains via YouTube URL: [Link]

-

Title: Directed ortho Metalation (DOM) - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

-